4-Cyclohexylbenzoyl chloride
CAS No.: 121193-16-6
Cat. No.: VC2102284
Molecular Formula: C13H15ClO
Molecular Weight: 222.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 121193-16-6 |
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Molecular Formula | C13H15ClO |
Molecular Weight | 222.71 g/mol |
IUPAC Name | 4-cyclohexylbenzoyl chloride |
Standard InChI | InChI=1S/C13H15ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2 |
Standard InChI Key | MWLQEWDQXQHQED-UHFFFAOYSA-N |
SMILES | C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |
Canonical SMILES | C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Identification
4-Cyclohexylbenzoyl chloride is identified by the CAS registry number 121193-16-6 and has the molecular formula C₁₃H₁₅ClO with a molecular weight of 222.71 g/mol . This compound belongs to the class of acid chlorides, specifically aryl acid chlorides, which are characterized by their high reactivity in various chemical transformations. The compound is also known by several synonyms including "Benzoyl chloride, 4-cyclohexyl-", "4-Cyclohexyl-benzoyl chloride", and "4-cyclohexyl benzoyl chloride" .
The structure of 4-cyclohexylbenzoyl chloride consists of a benzoyl chloride moiety with a cyclohexyl group attached at the para position of the benzene ring. This creates a molecule with distinct reactivity patterns influenced by both the electron-withdrawing carbonyl chloride group and the bulky cyclohexyl substituent. The canonical SMILES notation for this compound is C1CCC(CC1)C2=CC=C(C=C2)C(=O)Cl, which accurately represents its structural arrangement .
Structural Characteristics and Properties
The molecular structure of 4-cyclohexylbenzoyl chloride features an interesting combination of functional groups that influence its chemical behavior. The presence of the carbonyl chloride group (-COCl) makes it highly reactive toward nucleophiles, similar to other acid chlorides. Meanwhile, the cyclohexyl group at the para position introduces steric bulk and slight electron-donating properties that can modify reactivity patterns compared to unsubstituted benzoyl chloride.
From a structural perspective, the compound exhibits a polar surface area (PSA) of 17.07000 and a calculated LogP value of 4.11330, indicating moderate lipophilicity . These properties suggest that 4-cyclohexylbenzoyl chloride has limited water solubility but good solubility in organic solvents, similar to other acid chlorides. The exact mass of the compound has been determined to be 222.08100 daltons .
Physical and Chemical Properties
Chemical Reactivity
As an acid chloride, 4-cyclohexylbenzoyl chloride exhibits characteristic high reactivity toward nucleophiles. Drawing from the general reactivity patterns of benzoyl chloride, which is described as a "useful acylating agent" , 4-cyclohexylbenzoyl chloride would function primarily as an acylating agent in organic synthesis. The carbonyl carbon bears a partial positive charge due to the electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen, making it highly susceptible to nucleophilic attack.
Like other acid chlorides, 4-cyclohexylbenzoyl chloride would be expected to react with:
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Water - resulting in hydrolysis to form 4-cyclohexylbenzoic acid and HCl
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Alcohols - forming 4-cyclohexylbenzoate esters
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Amines - producing 4-cyclohexylbenzamides
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Organometallic compounds - yielding ketones
Synthesis Methods
General Synthetic Approaches
While the search results don't provide specific synthesis methods for 4-cyclohexylbenzoyl chloride, we can infer likely synthetic routes based on standard procedures for similar compounds. The most common approach for preparing acid chlorides involves the reaction of the corresponding carboxylic acid with chlorinating agents.
For 4-cyclohexylbenzoyl chloride, the starting material would typically be 4-cyclohexylbenzoic acid. This precursor would be treated with chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂) to convert the carboxylic acid group to an acid chloride. These reactions typically proceed via nucleophilic attack of the carboxylic acid oxygen on the chlorinating agent, followed by elimination of the corresponding byproducts.
The general reaction scheme can be represented as:
4-Cyclohexylbenzoic acid + SOCl₂ → 4-Cyclohexylbenzoyl chloride + SO₂ + HCl
Applications and Uses
Synthetic Organic Chemistry
Current Research and Future Perspectives
Future Research Directions
Future research involving 4-cyclohexylbenzoyl chloride may expand in several directions:
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Development of more selective acylation methodologies that exploit the unique steric and electronic properties of the cyclohexyl substituent
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Investigation of structure-activity relationships in pharmaceutical compounds incorporating the 4-cyclohexylbenzoyl moiety
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Exploration of novel materials, such as specialty polymers or liquid crystals, utilizing 4-cyclohexylbenzoyl-derived structures
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Green chemistry approaches to reduce the environmental impact of acylation reactions involving this and similar acid chlorides
As analytical techniques continue to advance, more detailed characterization of 4-cyclohexylbenzoyl chloride's physical properties and reactivity patterns may become available, further expanding its potential applications in chemical research and industry.
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